N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis . The interaction likely involves the formation of a complex between the compound and its target, which disrupts the normal function of the target and leads to the inhibition of the bacteria .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that its target, DprE1, is a key enzyme in this pathway . The downstream effects of this disruption could include impaired cell wall synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, as suggested by the anti-tubercular activity of benzothiazole derivatives . This is likely due to the disruption of the arabinogalactan biosynthesis pathway, which impairs the synthesis of the bacterial cell wall .
Action Environment
The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide could potentially be influenced by various environmental factors . These could include the presence of other molecules, pH, temperature, and the specific conditions within the host organism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with bipyridine derivatives. One common method includes the reaction of 2-amino benzothiazole with 4-bromomethyl-2,4’-bipyridine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Known for their anti-inflammatory and anticancer activities.
N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamides: Exhibits potent COX-2 inhibition and anti-inflammatory properties.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to its bipyridine moiety, which enhances its ability to act as a ligand in coordination chemistry.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(19-23-15-3-1-2-4-17(15)25-19)22-12-13-5-10-21-16(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAHJWJMTOPJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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